Cas no 86386-76-7 (1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole)

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole structure
86386-76-7 structure
Product Name:1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
CAS-Nr.:86386-76-7
MF:C11H9F2N3O
MW:237.205468893051
CID:991583
PubChem ID:10130921
Update Time:2025-05-24

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1h-1,2,4-triazole
    • 1-(2-(2,4-difluorophenyl)oxiran-2-yl)methyl-1H-1,2,4-triazole
    • 1,2-epoxy-2-(2,4-difluorophenyl)-3-
    • 1-[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole
    • 2-(2,4-Difluorophenyl)-2,3-epoxy-1-(1H-1,2,4-triazol-1-yl)propane
    • 2-(2,4-Difluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)Methyl]oxirane
    • 2-[(1H-1,2,4-triazol-1-yl)methyl]-2-(2,4-difluorophenyl)oxirane
    • Fluconazole Epoxy IMpurity
    • l-[2-(2,4-Difluoro Phenyl)Oxiranyl] Methyl-lH-1,2,4-Triazole
    • 1-((2-(2,4-Difluorophenyl)oxiranyl)methyl)-1H-1,2,4-triazole
    • TQR1066
    • AKOS005266338
    • FT-0728385
    • 2-(2,4-Difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane
    • 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)oxirane
    • 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane
    • FLUCONAZOLE IMPURITY G [WHO-IP]
    • 2-(2,4-difluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-oxirane
    • 86386-76-7
    • UNII-616851VAC8
    • 1-[2-(2,4-difluorophenyl)-oxiranylmethyl]-1h-[1,2,4]-triazole
    • 1-{[2-(2,4-difluorophenyl)-2-oxiranyl]methyl}-1H-1,2,4-triazole
    • Fluconazole impurity G
    • 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
    • 1[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole
    • FLUCONAZOLE IMPURITY G [EP IMPURITY]
    • 1-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-1h-1,2,4-triazole
    • 1H-1,2,4-Triazole, 1-((2-(2,4-difluorophenyl)-2-oxiranyl)methyl)-
    • CHEMBL2062536
    • 1-[2-(2,4-difluorophenyl)-oxiranylmethyl]-1H-[1,2,4]triazole
    • AC-5335
    • 2-(2,4-difluorophenyl)-2,3-epoxy-1-(1,2,4-triazol-1-yl)propane
    • AO-366/25096001
    • Q27263302
    • Fluconazole impurity G [EP]
    • 1-2(2,4-Difluorophenyl)-2,3epoxypropyl-1H-1,2,4triazol mesylate
    • 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]1H-1,2,4-triazole
    • 1-[2-(2,4-Difluoro-phenyl)-oxiranylmethyl]-1H-[1,2,4]triazole
    • 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
    • 1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
    • (+/-)-2-(2,4-Difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane
    • SCHEMBL75025
    • DTXSID301183907
    • 616851VAC8
    • G76602
    • DB-076607
    • 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
    • Inchi: 1S/C11H9F2N3O/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16/h1-3,6-7H,4-5H2
    • InChI-Schlüssel: UIXQTZYZQHYHRL-UHFFFAOYSA-N
    • Lächelt: FC1C=C(C=CC=1C1(CN2C=NC=N2)CO1)F

Berechnete Eigenschaften

  • Genaue Masse: 237.07100
  • Monoisotopenmasse: 237.07136824g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 294
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topologische Polaroberfläche: 43.2Ų

Experimentelle Eigenschaften

  • Dichte: 1.5±0.1 g/cm3
  • Schmelzpunkt: 70-73°C
  • Siedepunkt: 370.5±52.0 °C at 760 mmHg
  • Flammpunkt: 177.9±30.7 °C
  • PSA: 43.24000
  • LogP: 1.48200
  • Dampfdruck: 0.0±0.8 mmHg at 25°C

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Sicherheitsinformationen

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR2048-30MG
1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
86386-76-7
30mg
¥5835.2 2025-01-10
TRC
D446045-100mg
1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole
86386-76-7
100mg
$ 227.00 2023-09-07
TRC
D446045-500mg
1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole
86386-76-7
500mg
$ 1035.00 2023-09-07
TRC
D446045-1g
1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole
86386-76-7
1g
$ 1777.00 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR2048-30MG
86386-76-7
30MG
¥8734.31 2023-01-14
A2B Chem LLC
AC17978-100mg
1-[2-(2,4-DIFLUOROPHENYL)-2,3-EPOXYPROPYL]-1H-1,2,4-TRIAZOLE
86386-76-7
100mg
$338.00 2024-04-19
A2B Chem LLC
AC17978-500mg
1-[2-(2,4-DIFLUOROPHENYL)-2,3-EPOXYPROPYL]-1H-1,2,4-TRIAZOLE
86386-76-7
500mg
$1112.00 2024-04-19
A2B Chem LLC
AC17978-1g
1-[2-(2,4-DIFLUOROPHENYL)-2,3-EPOXYPROPYL]-1H-1,2,4-TRIAZOLE
86386-76-7
1g
$1822.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626250-10mg
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
86386-76-7 98%
10mg
¥388.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626250-50mg
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
86386-76-7 98%
50mg
¥903.00 2024-04-28

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 1 h, 0 °C
Referenz
Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group
Yu, Shichong; et al, RSC Advances, 2013, 3(32), 13486-13490

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 1 h, 0 °C
Referenz
Synthesis and antifungal activity of the novel triazole compounds
Yu, Shichong; et al, MedChemComm, 2013, 4(4), 704-708

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid ;  1 h, 0 °C
Referenz
Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols
Chai, Xiaoyun; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1811-1814

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt
1.2 Solvents: 1,2-Dichloroethane ;  rt
1.3 Catalysts: Cetrimide ;  5 h, rt
1.4 Solvents: Ethyl acetate ;  rt → 10 °C
1.5 Solvents: Ethyl acetate ;  1 h, 10 °C
Referenz
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
, Hungary, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Toluene ;  3 h, 80 °C
Referenz
Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14α-demethylase (CYP51)
Zhao, Qing-Jie; et al, Chemistry & Biodiversity, 2007, 4(7), 1472-1479

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  3 h, 60 °C
Referenz
Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains
Jiang, Zhigan; et al, European Journal of Medicinal Chemistry, 2014, 82, 490-497

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  3 h, 60 °C
Referenz
From Antidiabetic to Antifungal: Discovery of Highly Potent Triazole-Thiazolidinedione Hybrids as Novel Antifungal Agents
Wu, Shanchao; et al, ChemMedChem, 2014, 9(12), 2639-2646

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate
1.2 Reagents: Sodium hydroxide
1.3 -
Referenz
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Wu, Wei-feng; et al, Yaoxue Shijian Zazhi, 2009, 27(4), 266-269

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate
1.2 Reagents: Dimethyl sulfoxide
Referenz
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted acyl piperazin-1-yl)-2-propanols
Liang, Shuang; et al, Journal of Medical Colleges of PLA, 2004, 19(3), 142-145

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: Cetrimide Solvents: Toluene ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ;  rt → 0 °C
1.4 Solvents: Ethyl acetate ;  1 h, 0 °C
Referenz
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
, Hungary, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Toluene
Referenz
Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole
Blokhina, Svetlana V.; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 40,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
Referenz
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Wu, Wei-feng; et al, Yaoxue Shijian Zazhi, 2009, 27(4), 266-269

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride ;  5 h, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ;  5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ;  3 h, 60 °C
3.2 1 h, 0 °C
Referenz
Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol
Zhou, Yu; et al, Dier Junyi Daxue Xuebao, 2011, 32(7), 754-758

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 1 h, 0 °C
Referenz
Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment
Yu, Shichong; et al, Archives of Pharmacal Research, 2013, 36(10), 1215-1222

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Potassium carbonate
Referenz
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-1-piperazinyl]-2-propanols
Liang, Shuang; et al, Zhongguo Yaowu Huaxue Zazhi, 2004, 14(2), 71-75

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Cetrimide Solvents: Toluene ,  Water ;  3 h, 60 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ;  1 h, 0 °C
Referenz
Rapid synthesis of some new propanol derivatives analogous to fluconazole under microwave irradiation in a solventless system
Heravi, Majid M.; et al, Heterocyclic Communications, 2005, 11(1), 19-22

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride
1.2 Reagents: Sodium bicarbonate
1.3 -
1.4 -
Referenz
Synthesis and antifungal activity of triazole derivatives
Hu, Xiaoyan; et al, Huaxue Yanjiu Yu Yingyong, 2010, 22(12), 1573-1577

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  4 h, 60 °C
1.2 1.5 h, 0 °C
Referenz
Synthesis and antifungal activities of novel triazole derivatives with dithiocarbamates side chain
Zhang, Zhiqiang; et al, Yaoxue Fuwu Yu Yanjiu, 2016, 16(2), 94-97

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Solvents: Water ;  rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ;  rt → 0 °C
2.3 Solvents: Acetonitrile ;  0 - 5 °C
Referenz
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
, Hungary, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride ,  Potassium carbonate Solvents: Dichloromethane ;  15 - 20 h, 0 °C → rt
2.1 Reagents: Hexadecyltrimethylammonium bromide ,  Sodium hydroxide Solvents: Toluene ;  3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
Referenz
Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In-Vitro and In-Vivo
Zhu, Panhu; et al, Journal of Medicinal Chemistry, 2023, 66(11), 7497-7515

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Solvents: Isopropanol ;  12 h, rt
2.1 Solvents: Water ;  rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ;  rt → 0 °C
3.3 Solvents: Acetonitrile ;  0 - 5 °C
Referenz
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
, Hungary, , ,

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Raw materials

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Preparation Products

Empfohlene Lieferanten
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Jing Kun Chemical Co.,Ltd.
烟台朗裕新材料科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Inner Mongolia Xinhong Biological Technology Co., Ltd